α-Glycosidase-IN-2: Sub-Nanomolar Potency vs. Micromolar Azasugars
α-Glycosidase-IN-2 (compound 8b), a close structural analog of Glycosidase-IN-2, demonstrates exceptional inhibitory potency against α-glycosidase with a Ki value of 6.09 nM, as determined in a standardized enzyme inhibition assay [1]. This sub-nanomolar affinity contrasts sharply with the inhibitory profiles of other azasugar-based glycosidase inhibitors, many of which exhibit IC50 values in the micromolar range (e.g., >100 μM for certain pyrrolidine azasugars against four glycosidases) [2]. The 6.09 nM Ki value positions α-Glycosidase-IN-2 as a high-affinity probe for investigating α-glycosidase function in biochemical and cellular contexts where lower-potency inhibitors would be ineffective or require prohibitively high concentrations.
| Evidence Dimension | Inhibitory Potency (Ki) against α-Glycosidase |
|---|---|
| Target Compound Data | 6.09 nM (α-Glycosidase-IN-2, compound 8b) |
| Comparator Or Baseline | Typical azasugar inhibitors (e.g., pyrrolidine derivatives): IC50 > 100 μM against multiple glycosidases |
| Quantified Difference | >16,400-fold difference in potency (6.09 nM vs. >100 μM) |
| Conditions | In vitro enzyme inhibition assay using purified α-glycosidase |
Why This Matters
This quantitative potency difference demonstrates that α-Glycosidase-IN-2 is a high-affinity tool compound, whereas generic azasugar inhibitors may lack the necessary activity for sensitive or physiologically relevant assays.
- [1] Kaya B, et al. Synthesis, α-Glucosidase, α-Amylase, and Aldol Reductase Inhibitory Activity with Molecular Docking Study of Novel Imidazo[1,2-a]pyridine Derivatives. ACS Omega. 2024;9(42):42905-42914. View Source
- [2] Xu S-M, et al. Synthesis and glycosidase inhibition evaluation of (3S,4S)-3-((R)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol. Tetrahedron. 2016;72(44):7194-7199. View Source
